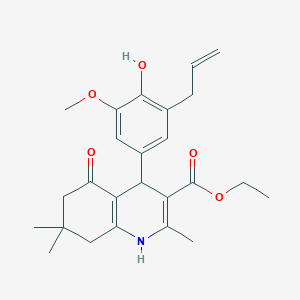
ethyl 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Vue d'ensemble
Description
Ethyl 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C25H31NO5 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.22022309 g/mol and the complexity rating of the compound is 809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antirheumatic Applications
Studies on disease-modifying antirheumatic drugs (DMARDs) include the synthesis and activity investigation of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound under clinical evaluation as a new type of DMARD. One metabolite, the 4-(4-hydroxy-3-methoxyphenyl) derivative, demonstrated anti-inflammatory effects in an adjuvant arthritic rat model, highlighting its potential in antirheumatic therapy (Baba et al., 1998).
Synthetic Route Development
Research into the syntheses of metabolites of the same compound showcases the development of convenient and efficient synthetic routes. The use of methanesulfonyl as a protective group for phenolic hydroxy in the Friedel–Crafts reaction enabled a simpler synthetic route for one metabolite in high yield, illustrating advances in chemical synthesis methods that may be applied to the synthesis of related compounds (Mizuno et al., 2006).
Practical and Large-Scale Synthesis
A study on 3-substituted octahydrobenzo[g]quinolines, important intermediates for pharmaceutically active compounds, presents a short, efficient synthesis feasible for large-scale manufacturing. This research demonstrates the practical application of these compounds in the pharmaceutical industry and highlights the importance of developing scalable synthesis methods (Bänziger et al., 2000).
Anticancer Potential
The screening of 1,2-dihydro-quinolines for anticancer properties identified a specific compound with potential as an anticancer agent. Incorporated into cationic liposomes for tumor cell delivery, this compound showed superior antitumor activity, suggesting a promising approach for cancer therapy (Ma et al., 2016).
Antimicrobial Activity
New quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. The study indicates that the antimicrobial activity, especially against Mycobacterium tuberculosis, depends significantly on the substituents in the carboxylate group, highlighting the potential of these compounds in developing new antimicrobial agents (Jaso et al., 2005).
Propriétés
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-7-9-15-10-16(11-19(30-6)23(15)28)21-20(24(29)31-8-2)14(3)26-17-12-25(4,5)13-18(27)22(17)21/h7,10-11,21,26,28H,1,8-9,12-13H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIVEDVNSGHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)O)CC=C)C(=O)CC(C2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


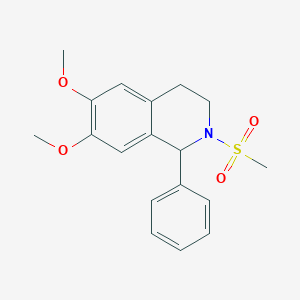
![N~1~-PHENYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE](/img/structure/B4049139.png)
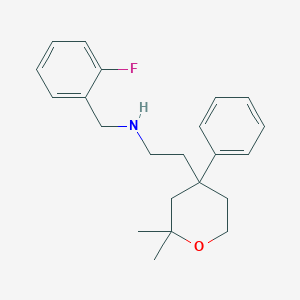
![N-{5-[2-(4-methylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B4049155.png)
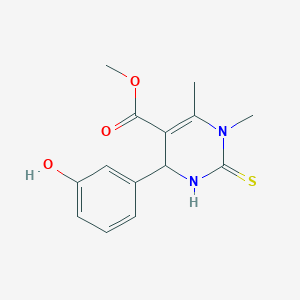
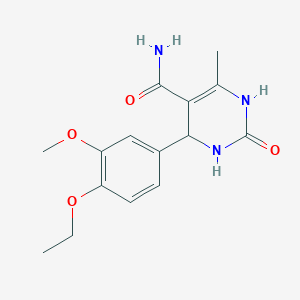
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B4049173.png)
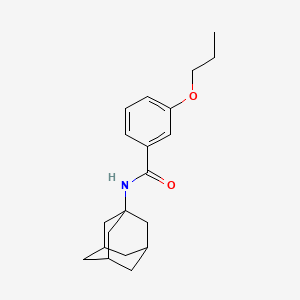
![N-[3-(acetylamino)phenyl]-3-(isobutyrylamino)benzamide](/img/structure/B4049184.png)

![[4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4049204.png)
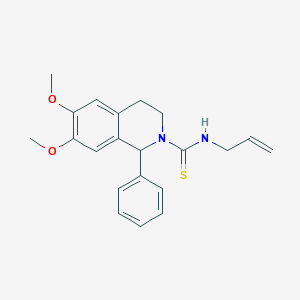
![2-bromo-N-[2-(butanoylamino)phenyl]benzamide](/img/structure/B4049214.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone](/img/structure/B4049223.png)
